molecular formula C37H46N4O13 B1676935 Nannochelin B CAS No. 133705-27-8

Nannochelin B

Cat. No.: B1676935
CAS No.: 133705-27-8
M. Wt: 754.8 g/mol
InChI Key: MSIKUOJWOBZEKW-VEIBTSJQSA-N
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Description

Significance of Microbial Secondary Metabolites in Chemical Biology Research

Microbial secondary metabolites hold immense significance in chemical biology research due to their diverse structures and potent bioactivities. They have historically been a cornerstone in the discovery of therapeutic agents, including a large proportion of currently used antibiotics and anticancer drugs. escholarship.orgmdpi.com The unique chemical structures synthesized by microorganisms often arise from complex biosynthetic pathways, providing valuable insights into enzyme mechanisms and metabolic engineering. jst.go.jp The study of these molecules contributes to understanding microbial interactions, adaptation to various environments, and the evolution of metabolic diversity. escholarship.orgdoe.gov Furthermore, the ongoing discovery of novel microbial secondary metabolites from underexplored environments, such as marine habitats and myxobacteria, continues to reveal new chemical scaffolds and biological functions with potential applications in medicine, agriculture, and biotechnology. mdpi.combeilstein-journals.orgresearchgate.net

Nannochelin B as a Representative Member of the Siderophore Chemical Class.

This compound is classified as a siderophore, a specific type of microbial secondary metabolite. ontosight.ainih.gov Siderophores are low-molecular-weight compounds produced by microorganisms to acquire iron from their environment. researchgate.netrsc.orgacs.org Iron is an essential element for most life forms, involved in crucial processes like the citric acid cycle, electron transport chain, and DNA synthesis. acs.orgnih.gov However, under physiological conditions, iron primarily exists as insoluble ferric iron (Fe(III)), making it largely unavailable for direct uptake by microbes. acs.orgnih.gov Siderophores address this challenge by possessing a high affinity for Fe(III), forming soluble complexes that can be transported into the microbial cell via specific uptake systems. nih.govmdpi.com This iron-chelating ability is critical for microbial survival and proliferation, particularly in iron-limited environments or during interactions with hosts that sequester iron. ontosight.aimdpi.com Siderophores are structurally diverse, broadly categorized into hydroxamates, catecholates, α-hydroxycarboxylates, and mixed types, based on the functional groups used for iron binding. researchgate.netnih.govmdpi.comnih.gov this compound is described as a citrate-hydroxamate siderophore, indicating the presence of both citrate (B86180) and hydroxamate moieties in its structure, which contribute to its iron-chelating properties. nih.govmedchemexpress.com

Historical Context of this compound Discovery and Initial Characterization.

This compound, along with Nannochelin A and Nannochelin C, was first reported in 1992. nih.govhawaii.edu These novel iron-chelating compounds were isolated from the culture broth of the myxobacterium Nannocystis exedens. nih.govd-nb.info Myxobacteria are a group of Gram-negative bacteria known for their complex social behavior and their ability to produce a wide array of secondary metabolites with diverse structures and biological activities. beilstein-journals.orgd-nb.info The discovery and initial characterization of the nannochelins involved their production in culture, followed by isolation and analysis of their physico-chemical properties. nih.gov The study identified them as citrate-hydroxamate siderophores. nih.gov Initial biological characterization indicated that these compounds showed weak growth-inhibitory activity against certain bacteria and fungi. nih.gov This discovery highlighted Nannocystis exedens as a source of novel siderophore structures and contributed to the growing understanding of the chemical diversity and biological roles of myxobacterial metabolites. beilstein-journals.orgresearchgate.net

Table 1: Key Information on this compound Discovery

PropertyDetailSource Organism
Chemical ClassSiderophore (Citrate-Hydroxamate Type) nih.govmedchemexpress.comNannocystis exedens nih.gov
Year of Initial Report1992 nih.govhawaii.edu
Key Structural FeaturesContains Citrate and Hydroxamate Moieties nih.gov

(Note: This table is presented as a static representation. In an interactive format, users might be able to filter or sort the data.)

Properties

CAS No.

133705-27-8

Molecular Formula

C37H46N4O13

Molecular Weight

754.8 g/mol

IUPAC Name

2-[2-[[1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-[[(2S)-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-1-methoxy-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H46N4O13/c1-54-35(48)29(17-9-11-23-41(53)33(45)21-19-27-14-6-3-7-15-27)39-31(43)25-37(51,36(49)50)24-30(42)38-28(34(46)47)16-8-10-22-40(52)32(44)20-18-26-12-4-2-5-13-26/h2-7,12-15,18-21,28-29,51-53H,8-11,16-17,22-25H2,1H3,(H,38,42)(H,39,43)(H,46,47)(H,49,50)/b20-18+,21-19+/t28?,29-,37?/m0/s1

InChI Key

MSIKUOJWOBZEKW-VEIBTSJQSA-N

SMILES

COC(=O)C(CCCCN(C(=O)C=CC1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C=CC2=CC=CC=C2)O)C(=O)O)(C(=O)O)O

Isomeric SMILES

COC(=O)[C@H](CCCCN(C(=O)/C=C/C1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)/C=C/C2=CC=CC=C2)O)C(=O)O)(C(=O)O)O

Canonical SMILES

COC(=O)C(CCCCN(C(=O)C=CC1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C=CC2=CC=CC=C2)O)C(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nannochelin B; 

Origin of Product

United States

Producing Microorganisms and Cultivation Methodologies for Nannochelin B

Taxonomic Classification and Phylogeny of Nannochelin B-Producing Myxobacteria (e.g., Nannocystis exedens)

The primary producer of this compound, Nannochelin A, and Nannochelin C is the myxobacterium Nannocystis exedens, specifically strain Na e485. nih.govjst.go.jp Nannocystis exedens was first described in 1970 and is the type species of the genus Nannocystis. d-nb.infonih.govdsmz.de The genus Nannocystis belongs to the family Nannocystaceae, order Nannocystales, and the suborder Nannocystineae. nih.govdsmz.de

Phylogenetic analyses place Nannocystis exedens within the myxobacteria. Studies have shown that other myxobacteria, such as Nannocystis pusilla, also produce related compounds like nannozinones A and B, and Nannochelin A. beilstein-journals.org Phylogenetic analyses using 16S rDNA sequences have revealed relationships between Nannocystis exedens and other myxobacteria within the Nannocystineae suborder, such as Enhygromyxa salina and Plesiocystis pacifica. d-nb.infobeilstein-journals.org For instance, Nannocystis pusilla strain MNa10913 shares significant 16S rDNA sequence identity with Nannocystis exedens DSM 71T. d-nb.infobeilstein-journals.org Myxobacteria, including Nannocystis species, are characterized by a high GC content in their genomes. beilstein-journals.org

A summary of the taxonomic classification of Nannocystis exedens is provided below:

RankName
DomainBacteria
PhylumMyxococcota
ClassPolyangia
OrderNannocystales
SuborderNannocystineae
FamilyNannocystaceae
GenusNannocystis
SpeciesNannocystis exedens

Advanced Cultivation and Fermentation Strategies for Enhanced this compound Production

Nannochelins A, B, and C were isolated from the culture broth of Nannocystis exedens strain Na e485. nih.govjst.go.jp Myxobacteria can be cultivated in both liquid cultures and on solid surfaces like agar (B569324) plates, where they may form fruiting bodies. beilstein-journals.org

While specific advanced cultivation and fermentation strategies solely focused on maximizing this compound production by Nannocystis exedens are not extensively detailed in the provided results, research into enhancing siderophore production in other bacteria provides insights into potential methodologies. General fermentation strategies for maximizing siderophore production from microorganisms, such as Pseudomonas species, include batch, fed-batch, and continuous fermentation. mdpi.com Fed-batch fermentation, particularly with exponential feeding strategies, can lead to higher cell densities and increased product yields by continuously supplying consumed medium components. mdpi.comgoogle.com Controlling parameters such as temperature, pH, aeration, and agitation speed in bioreactors are standard practices in fermentation to optimize microbial growth and secondary metabolite production. mdpi.com

Research on other myxobacteria suggests that cultivation in liquid medium with the addition of adsorber resin can be used for the isolation of metabolites. beilstein-journals.org This approach helps in capturing secreted compounds from the culture broth.

Ecological Niches and Environmental Factors Influencing this compound Biosynthesis in Natural Habitats

Nannocystis exedens is described as a soil-dwelling myxobacterium, frequently isolated from terrestrial or intertidal regions. d-nb.info Myxobacteria in general are found in diverse environments, including soil, decaying wood, and marine habitats. d-nb.infobeilstein-journals.org They are heterotrophic bacteria that glide in swarms, feeding on macromolecules and other microorganisms. d-nb.infobeilstein-journals.org

Siderophore production, including that of nannochelins, is a crucial strategy for microorganisms to acquire iron, an essential micronutrient that is often scarce in the environment, particularly in aerobic conditions and at neutral to alkaline pH. ontosight.airesearchgate.nethawaii.edunih.gov The biosynthesis of siderophores is typically regulated by the availability of iron; production is often repressed when sufficient iron is present. google.com

Environmental factors such as nutrient availability, temperature, and pH are known to influence the biosynthesis of secondary metabolites, including siderophores, in microorganisms. nih.govnih.gov For example, studies on Escherichia coli have shown that siderophore production can be influenced by pH, temperature, and the carbon source available in the growth medium. nih.gov Similarly, in Pseudomonas fluorescens, the production of siderophores and antibiotics is affected by the presence of specific minerals and carbon sources. nih.gov While direct studies on the specific environmental factors influencing this compound biosynthesis in the natural habitats of Nannocystis exedens are limited in the provided information, it is reasonable to infer that iron availability is a primary regulatory factor, and other environmental conditions characteristic of soil and intertidal zones would also play a role.

Comprehensive Structural Elucidation and Stereochemical Assignment of Nannochelin B

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Nannochelin B Structure Determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. High-resolution NMR provides detailed information about the connectivity and environment of individual atoms within a molecule. For this compound, both one-dimensional and two-dimensional NMR experiments are crucial for piecing together its complex structure. researchgate.netbeilstein-journals.orggoogle.comdatapdf.comacs.orgnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in this compound Structural Characterization.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides structural details through fragmentation analysis. beilstein-journals.orggoogle.comdatapdf.comacs.orgnih.govnih.gov

High-resolution MS (HRMS) is particularly important as it can determine the exact mass of the molecule, which can be used to calculate its elemental formula. nih.gov This molecular formula is a critical piece of information for structural elucidation.

In MS/MS experiments, the molecular ion (or a fragment ion) is selected and then fragmented, typically by collision with an inert gas (Collision-Induced Dissociation, CID). wikipedia.org The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that is characteristic of the molecule's structure. wikipedia.orgresearchgate.net Analyzing the mass differences between the parent ion and fragment ions, as well as between different fragment ions, helps to identify substructures and connectivity within the molecule. nih.govresearchgate.net

For this compound, MS and MS/MS data complement the NMR data by confirming the molecular weight and providing insights into how the different parts of the molecule are connected, based on observed fragmentation pathways. nih.govresearchgate.net

Advanced Spectroscopic Methods for this compound Stereochemistry and Absolute Configuration (e.g., Electronic Circular Dichroism (ECD) Spectroscopy, X-ray Crystallography).

Determining the stereochemistry and absolute configuration of a chiral molecule like this compound requires methods that can probe its three-dimensional structure. Electronic Circular Dichroism (ECD) spectroscopy and X-ray crystallography are powerful techniques used for this purpose. researchgate.netbeilstein-journals.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores (light-absorbing groups) in the molecule and can be used to assign absolute configuration, often by comparing experimental spectra with computationally predicted spectra for different stereoisomers. acs.orgbeilstein-journals.org

X-ray crystallography, when applicable, provides the most definitive determination of both the relative and absolute configuration of a crystalline compound at atomic resolution. google.comdatapdf.comazolifesciences.comnih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density distribution can be mapped, revealing the positions of the atoms and thus the molecular structure, including stereochemistry. azolifesciences.com Growing suitable single crystals of complex natural products can be challenging, but when successful, X-ray crystallography offers unambiguous structural information. azolifesciences.com

The application of ECD spectroscopy, potentially combined with computational methods, and/or X-ray crystallography is essential for establishing the full stereochemical structure of this compound. acs.orgbeilstein-journals.orgazolifesciences.com

Comparative Structural Analysis of this compound with Co-occurring Nannochelins (A and C) and Other Citrate-Hydroxamate Siderophores.

This compound often occurs alongside related siderophores, such as Nannochelin A and Nannochelin C, produced by the same microorganisms. datapdf.comacs.orgnih.govkcl.ac.uknih.govpageplace.dedatapdf.com Comparing the spectroscopic data (NMR and MS) and structural features of this compound with those of its co-occurring analogues and other known citrate-hydroxamate siderophores is a valuable approach in structural elucidation.

Similarities in NMR chemical shifts and coupling patterns between this compound and Nannochelin A or C can indicate shared substructures. nih.gov Differences in spectroscopic data can pinpoint variations in functional groups, connectivity, or stereochemistry. nih.gov For instance, variations in MS fragmentation patterns between closely related siderophores can reveal differences in their linker units or terminal groups. nih.govresearchgate.net

Comparing this compound to other citrate-hydroxamate siderophores helps to identify common structural motifs characteristic of this class of compounds, such as the citrate (B86180) backbone and hydroxamate groups responsible for iron chelation. nih.gov This comparative analysis aids in the interpretation of spectroscopic data and provides context for the unique structural features of this compound. nih.gov Studies have noted that the structures of Nannochelin A, B, and C have been elucidated and that they share structural similarities as a group of compounds. theseus.fi

Elucidation of the Biosynthetic Pathway of Nannochelin B

Identification and Characterization of the Nannochelin B Biosynthetic Gene Cluster (BGC).

Biosynthetic gene clusters (BGCs) are genomic regions that contain genes encoding the enzymes and regulatory proteins necessary for the biosynthesis of secondary metabolites. researchgate.netgoogle.com The presence of NRPS and PKS genes within a genome often indicates the potential for producing complex natural products like siderophores. beilstein-journals.org Bioinformatic analysis, particularly tools like antiSMASH, can predict putative BGCs based on the presence of characteristic genes, although many predicted BGCs may remain silent under standard laboratory conditions. beilstein-journals.orgnih.gov Activating these silent BGCs, for instance through co-culture with other microbes, can be a practical strategy for identifying their products and characterizing the associated gene clusters. nih.govnih.gov

While specific details on the identified this compound BGC are limited in the provided text, the biosynthesis of siderophores in many microorganisms, including bacteria, involves genes grouped in one or more operons. google.com These operons contain genes encoding biosynthetic enzymes and regulatory proteins. google.com Studies on other siderophores, such as siderochelin, have successfully identified BGCs and characterized genes within them, including those encoding aminotransferases and hydroxylases essential for production. nih.govresearchgate.net The identification and characterization of the this compound BGC would similarly involve genomic analysis to locate the relevant gene cluster and subsequent functional studies to confirm its role in this compound production.

Enzymology of this compound Formation: Investigating Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Modules.

The biosynthesis of this compound is believed to involve non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are commonly found in the biosynthesis of siderophores and other secondary metabolites. ontosight.ai NRPS and PKS are large, modular enzymes that assemble complex molecules from smaller building blocks without the involvement of ribosomes. uni-bonn.deresearchgate.net

NRPS enzymes are responsible for synthesizing peptides and typically consist of modules containing core domains: adenylation (A) domains that select and activate amino acids, peptidyl carrier protein (PCP) domains that carry the growing peptide chain, and condensation (C) domains that catalyze peptide bond formation. researchgate.net Accessory domains like epimerization (E) domains can also be present. researchgate.net

PKS enzymes are involved in the biosynthesis of polyketides and similarly contain modules with core domains: ketosynthase (KS) domains that catalyze chain elongation, acyltransferase (AT) domains that select and load extender units, and acyl carrier protein (ACP) domains that carry the growing polyketide chain. researchgate.net Reductive domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) can also be present, modifying the β-keto group after each elongation step. researchgate.net

Given the citrate-hydroxamate structure of this compound, it is likely that NRPS modules are involved in incorporating amino acid-derived components, such as the hydroxyl-L-lysine moiety, while PKS modules might be involved in assembling the cinnamoyl part or other polyketide-like structures. The specific arrangement and domain composition of the NRPS and PKS modules within the this compound biosynthetic machinery would dictate the sequence of monomer incorporation and the chemical modifications that occur during biosynthesis.

Studies on other siderophores have shown the involvement of specific enzymes. For example, the biosynthesis of staphyloferrin B, an alpha-hydroxycarboxylate siderophore, involves synthetases and a decarboxylase. nih.gov The biosynthesis of citrate-based siderophores like schizokinen (B1681558) and synechobactin can involve NRPS-independent synthases (NIS), which activate carboxylic acid substrates like citric acid. mdpi.com The precise enzymatic steps and the roles of individual domains and accessory enzymes in this compound formation require detailed biochemical characterization.

Precursor Incorporation Studies and Isotopic Labeling for this compound Biosynthesis Delineation.

Precursor incorporation studies and isotopic labeling are powerful techniques used to delineate biosynthetic pathways by tracing the fate of specific atoms from precursor molecules into the final product. osti.govbiorxiv.org In these studies, isotopically labeled compounds (e.g., with 13C or 15N) that are suspected to be precursors are fed to the producing organism. osti.govsigmaaldrich.com The incorporation of the label into the target molecule, this compound in this case, is then analyzed using techniques like mass spectrometry or NMR spectroscopy. osti.govbiorxiv.orgsigmaaldrich.com

For this compound, which is a citrate-hydroxamate siderophore, potential precursors would include citric acid, lysine (B10760008), and phenylalanine (for the cinnamoyl moiety). uni-bonn.de Feeding experiments with labeled versions of these compounds could reveal whether they are directly incorporated into the this compound structure and which parts of the molecule they contribute to. For example, feeding with 13C-labeled citric acid would allow researchers to determine if the citrate (B86180) core of this compound is derived from this precursor and which carbons are retained. Similarly, labeled lysine and phenylalanine could shed light on the incorporation of the hydroxyl-L-lysine and cinnamoyl components.

The analysis of label distribution within the this compound molecule provides detailed information about the sequence of enzymatic reactions and the origin of different atoms. This approach has been successfully applied to study the biosynthesis of various natural products, helping to confirm proposed pathways and identify intermediates. osti.gov While specific isotopic labeling studies on this compound were not detailed in the provided text, the general principles of this technique are highly relevant to its biosynthetic investigation.

Genetic Engineering and Heterologous Expression Approaches for this compound Biosynthesis Pathway Probing.

Genetic engineering and heterologous expression are valuable tools for probing biosynthetic pathways, including that of this compound. google.comnih.govacs.org Genetic engineering techniques, such as gene knockout, overexpression, or site-directed mutagenesis, can be used to manipulate the genes within the this compound BGC in the native producing strain, Nannocystis exedens. acs.org By inactivating or modifying specific genes encoding putative biosynthetic enzymes or regulatory proteins, researchers can observe the effect on this compound production and identify the roles of these genes in the pathway. For example, deleting a gene encoding a specific NRPS module might abolish the incorporation of a particular amino acid, leading to the accumulation of truncated intermediates or the production of altered analogs.

Genetic engineering of heterologous expression strains has been shown to be effective in optimizing production yields and generating novel derivatives of natural products, as demonstrated with lysolipin. researchgate.net Applying similar strategies to the this compound BGC in a heterologous host could facilitate the production of this compound and its analogs, as well as enable detailed studies of the pathway enzymology.

Regulatory Mechanisms Governing this compound Production in Producing Strains.

The production of secondary metabolites, including siderophores like this compound, is often tightly regulated in microorganisms to ensure that these energetically costly processes occur only when necessary. universiteitleiden.nlgoogle.commdpi.com In the case of siderophores, iron availability is a key regulatory signal. universiteitleiden.nlgoogle.commdpi.com Microorganisms typically upregulate siderophore biosynthesis under iron-limiting conditions to scavenge this essential nutrient from the environment. universiteitleiden.nlgoogle.commdpi.commdpi.com

A major regulator of siderophore biosynthesis in many bacteria is the ferric uptake regulator (Fur) protein. google.commdpi.com The Fur protein binds to ferrous iron (Fe2+) and, when iron levels are high, the iron-bound Fur dimer binds to specific DNA sequences called "Fur boxes" in the promoter regions of siderophore biosynthetic genes, repressing their transcription. google.commdpi.com Under iron starvation, Fur does not bind iron, and thus does not bind to the Fur boxes, allowing the transcription of siderophore genes to occur. google.com

While the specific regulatory mechanisms governing this compound production in Nannocystis exedens are not explicitly detailed in the provided search results, it is highly probable that iron availability plays a significant role, mediated by a regulator similar to Fur. Studies on other siderophores have shown that transcriptional repressors, such as the GntR-family transcription factor SidR3 in the case of siderochelin, can also regulate BGCs. nih.govresearchgate.net Additionally, other environmental factors and cellular signals might influence this compound production. Investigating the regulatory elements within the this compound BGC and identifying the corresponding regulatory proteins would provide a comprehensive understanding of how its biosynthesis is controlled in the producing strain.

Biochemical and Ecological Functions of Nannochelin B

Molecular Mechanisms of Iron Sequestration by Nannochelin B.

The ability of this compound to effectively sequester iron is rooted in its molecular structure and the coordination chemistry it employs to bind Fe(III). ontosight.ainih.govontosight.ai

Ligand-Metal Coordination Chemistry of this compound with Iron(III).

This compound functions as a hexacoordinate ligand, forming a 1:1 complex with Fe(III). nih.govacs.org This involves the precise arrangement of donor atoms within the this compound molecule around the central Fe(III) ion. The strength and specificity of this binding are critical for the microorganism's ability to acquire iron, particularly in environments where iron is scarce. ontosight.ai

Role of Hydroxamate and Catecholate Moieties in Iron Chelation by this compound.

The iron-binding capacity of this compound is primarily attributed to the presence of specific functional groups within its structure: hydroxamate and catecholate moieties. ontosight.aiontosight.ai These groups are common iron-binding motifs found in many siderophores due to their strong affinity for Fe(III). ontosight.aiontosight.aigoogle.com The coordination of Fe(III) by these moieties allows this compound to form stable complexes, effectively solubilizing and sequestering iron from the environment. ontosight.aihawaii.edu While both hydroxamate and catecholate groups contribute to iron binding, the formation constants for Fe(III)-catecholamide complexes are generally significantly higher than those of Fe(III)-hydroxamate complexes, indicating a stronger binding affinity for the catecholate groups. nih.govacs.org

Physiological Significance of this compound in Microbial Iron Homeostasis.

This compound plays a crucial role in maintaining iron homeostasis within the microorganisms that produce it. nih.govwikiwand.com By secreting this compound, these microbes can acquire the essential iron required for their metabolic processes and growth, especially under iron-limited conditions. ontosight.aifrontiersin.org The siderophore-iron complex is then transported back into the cell via specific uptake systems. researchgate.netnih.gov Inside the cell, the Fe(III) is typically reduced to the more soluble ferrous [Fe(II)] state before the iron is released for cellular use. researchgate.net This process ensures a sufficient intracellular supply of iron, preventing iron starvation which can severely inhibit microbial growth and function. frontiersin.orgnih.gov Research indicates that maintaining iron homeostasis often requires both siderophore production and other factors, such as biofilm formation in some bacteria, highlighting the integrated nature of iron acquisition strategies. nih.gov

This compound's Contribution to Microbial Adaptation and Survival in Iron-Limited Environments.

The production of this compound is a significant adaptation strategy for microorganisms inhabiting iron-limited environments. nih.govacs.orgwikiwand.comwikipedia.org By ensuring a reliable supply of iron, this compound allows producing microbes to maintain essential metabolic functions, grow, and reproduce even when environmental iron concentrations are very low. frontiersin.org This is particularly important in environments like the open ocean, where dissolved iron is surprisingly low, or within host organisms, where iron is sequestered by host proteins. hawaii.edunih.gov The ability to effectively acquire iron via siderophores contributes directly to the survival and persistence of these microorganisms in challenging ecological niches. frontiersin.orgmdpi.commdpi.com This adaptation highlights the evolutionary pressure on microbes to develop efficient iron acquisition systems. nih.gov

Bioactivity Profiling of this compound against Competing Microorganisms (e.g., Arthrobacter crystallopoietes).

This compound has been shown to exhibit bioactivity, including growth-inhibitory effects, against certain competing microorganisms. ontosight.aifrontiersin.orgontosight.ainih.govnih.gov This inhibitory activity is often a direct consequence of iron sequestration, where this compound effectively deprives competing microbes of the iron they need for growth. frontiersin.org For example, this compound has demonstrated inhibitory activity towards the bacterium Arthrobacter crystallopoietes. beilstein-journals.orgd-nb.info Studies have reported a Minimum Inhibitory Concentration (MIC) value of 16 μg mL⁻¹ for this compound against Arthrobacter crystallopoietes. beilstein-journals.orgd-nb.info This antagonistic interaction mediated by siderophores is a common mechanism in microbial competition, allowing producing organisms to gain an advantage in resource-limited environments. frontiersin.orgfrontiersin.org

Table 1: Bioactivity of this compound against Arthrobacter crystallopoietes

Competing MicroorganismBioactivityReported MIC (μg mL⁻¹)
Arthrobacter crystallopoietesGrowth Inhibition16

Note: MIC values can vary depending on experimental conditions.

Table 2: Functional Moieties in this compound Involved in Iron Chelation

MoietyRole in Iron Chelation
HydroxamateIron Binding
CatecholateIron Binding

Synthetic Methodologies for Nannochelin B and Its Analogues

Total Synthesis Strategies for Nannochelin B and Related Siderophores

Total synthesis approaches for siderophores containing hydroxamate and citrate (B86180) moieties, similar to this compound, have been developed. For instance, the total synthesis of Nannochelin A, a lysine-based cinnamoyl hydroxamate, has been described. acs.org, acs.org A key step in this synthesis involved the construction of the Nε-cinnamoyl-Nε-hydroxy-L-lysine methyl ester fragment through a sequence including partial reduction, oximation, reduction of the oxime, and N-acylation before coupling with citric acid. acs.org This methodology is potentially applicable to the synthesis of other hydroxamate-containing siderophores. acs.org

Another reported total synthesis of "nannochelin" (cited as a novel cinnamoyl hydroxamate-containing siderophore) involved a synthetic route published in 1992. acs.org, nih.gov, nih.gov The synthesis of other citrate-based siderophores, such as schizokinen (B1681558) and acinetoferrin, which also contain α-hydroxycarboxylate functions, has been achieved using strategies that involve coupling of citrate derivatives with protected diamines. kcl.ac.uk Mild conditions employed in these syntheses suggest their potential utility for the general synthesis of complex α-hydroxycarboxylate-based siderophores and related analogues. kcl.ac.uk

Development of Convergent and Stereoselective Routes for this compound Core Structures

Developing convergent and stereoselective routes is crucial for efficiently assembling the complex architecture of this compound. While specific details on convergent and stereoselective routes specifically for this compound's core were not extensively detailed in the search results, research on the synthesis of similar complex molecules and siderophores highlights relevant methodologies.

Convergent synthesis strategies involve synthesizing key molecular fragments separately and then coupling them in a later step, which can improve efficiency and yield for large molecules. Stereoselective synthesis aims to control the stereochemistry of newly formed chiral centers.

Studies on the synthesis of other natural products and siderophores demonstrate the importance of stereoselective transformations. For example, stereoselective methods have been developed for synthesizing trisubstituted E-alkenyl bromides and iodides using β-oxido phosphonium (B103445) ylides, which could be relevant for introducing specific structural features found in some siderophores or their analogues. organic-chemistry.org The synthesis of the core of mycobactins, which also contain iron-binding components, involved the formation of a seven-membered cyclic hydroxamate through an intramolecular Mitsunobu reaction, demonstrating a stereoselective cyclization approach. nih.gov

Preparation of this compound Derivatives and Truncated Analogues for Structure-Function Relationship Studies

The preparation of derivatives and truncated analogues of this compound is essential for understanding how specific parts of the molecule contribute to its iron-chelating properties and biological activities. Although direct information on this compound derivatives was limited, the synthesis of analogues for other siderophores provides insight into the strategies used.

The synthesis of protected forms of Nε-hydroxy-L-lysine, a component found in several siderophores, is a general strategy for preparing building blocks that can be incorporated into various siderophore structures or their analogues. nih.gov

Chemoenzymatic Synthesis Approaches for this compound and its Biosynthetic Intermediates

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, offering potential advantages in terms of selectivity and efficiency, particularly for complex natural products like siderophores. While specific chemoenzymatic routes for this compound were not detailed, research on the biosynthesis and chemoenzymatic synthesis of other siderophores provides relevant context.

The biosynthesis of siderophores often involves nonribosomal peptide synthetases (NRPS) or NRPS-independent siderophore (NIS) synthetases. nih.gov For example, the NIS synthetase DesD from Streptomyces coelicolor catalyzes the iterative formation of amide bonds in the biosynthesis of desferrioxamine E. nih.gov, nsf.gov, researchgate.net Studies have investigated the chemoenzymatic synthesis of intermediates in siderophore pathways, such as N-hydroxy-N-succinylcadaverine (HSC), a precursor for desferrioxamine E, utilizing enzymatic steps alongside chemical synthesis. nih.gov, nsf.gov, researchgate.net

Chemoenzymatic approaches have also been explored for the synthesis of siderophore-antibiotic conjugates, demonstrating the utility of enzymes in selectively modifying or coupling complex molecules. mostwiedzy.pl Although not directly related to this compound, these studies highlight the potential of chemoenzymatic methods for accessing siderophore structures and their intermediates.

The identification and characterization of biosynthetic gene clusters for siderophore production in myxobacteria, the source of this compound, could pave the way for chemoenzymatic or biosynthetic engineering approaches for producing this compound and its analogues in the future.

Advanced Analytical Techniques and Method Development for Nannochelin B Research

Chromatographic Separation Techniques for Nannochelin B Isolation and Purification

The initial isolation of this compound from the culture broth of Nannocystis exedens strain Na e485 laid the groundwork for its characterization. nih.gov The general procedure involves separating the siderophores from the aqueous culture medium, followed by purification to isolate this compound from its congeners, Nannochelin A and C, and other metabolites.

A common initial step for extracting siderophores like nannochelins from culture supernatant is the use of solid-phase extraction (SPE) with a hydrophobic resin. scispace.com For instance, cultures of Nannocystis can be incubated with an adsorbent resin like Amberlite XAD-4. scispace.com The resin selectively adsorbs the organic metabolites, including the nannochelins, from the large volume of aqueous culture medium. Following incubation, the resin and biomass are harvested and extracted with an organic solvent, such as acetone or methanol, to release the captured compounds. scispace.com This process yields a crude extract enriched with secondary metabolites.

Further purification of this compound from the crude extract requires high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for this purpose. nih.gov Given the polar nature of siderophores, reversed-phase chromatography is a standard approach.

Table 1: General Parameters for HPLC-based Purification of Siderophores

Parameter Description Typical Conditions for Siderophores
Stationary Phase The solid support within the column. C18 or other reversed-phase materials are commonly used for separating polar molecules like siderophores. nih.gov
Mobile Phase The solvent that moves the sample through the column. A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.gov
Detection The method used to visualize the separated compounds. UV-Vis detection is common, often monitoring at wavelengths where the iron(III)-siderophore complex absorbs (around 430-450 nm) or at lower wavelengths (around 210 nm) for the apo-siderophore. Mass spectrometry (MS) can also be coupled to HPLC for mass-based detection.

| Mode of Operation | The method of elution. | Gradient elution, where the mobile phase composition is changed over time, is typically required to resolve complex mixtures containing compounds with varying polarities. nih.gov |

While a specific, published HPLC or UHPLC protocol for this compound is not detailed in the available literature, the methodology would follow established principles for the purification of polar natural products and other hydroxamate siderophores. nih.govnih.gov The separation would be optimized by adjusting parameters such as the mobile phase gradient, pH, and flow rate to achieve baseline separation of this compound from Nannochelin A, C, and other co-extracted metabolites.

Quantitative Analysis of this compound in Complex Biological Matrices

Quantifying this compound in complex biological matrices, such as bacterial cultures, environmental samples, or tissues, is essential for understanding its production dynamics and biological role. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex samples. uab.edunih.govrsc.org

Developing a quantitative LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The extraction of this compound from the matrix is critical. This may involve liquid-liquid extraction or, more commonly, solid-phase extraction (SPE) to remove interfering substances like salts and proteins and to concentrate the analyte. uab.edu

Chromatographic Separation: A robust HPLC or UHPLC method is required to separate this compound from matrix components that could cause ion suppression or isobaric interference in the mass spectrometer. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid is a typical starting point. mdpi.com

Mass Spectrometry Detection: A tandem mass spectrometer, such as a triple quadrupole (QqQ) instrument, would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and detecting a specific, stable fragment ion in the third quadrupole. This precursor-to-fragment transition is highly specific to the analyte, minimizing interference and maximizing sensitivity. nih.gov

Quantification and Validation: Quantification is typically achieved using an internal standard—a compound with similar chemical properties added to the sample at a known concentration. A stable isotope-labeled version of this compound would be the ideal internal standard. The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. uab.edumdpi.com

Table 2: Hypothetical MRM Parameters for this compound Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Mode
This compound [Calculated M+H]⁺ [Hypothetical Fragment Ion]⁺ Positive

Although a specific validated assay for this compound has not been published, the principles and techniques are well-established from the quantitative analysis of countless other microbial metabolites in biological samples. mdpi.comnih.govresearchgate.net

Metabolomics-Guided Approaches for Discovery of this compound Related Compounds

Metabolomics, the large-scale study of small molecules, provides powerful tools to discover new analogs of known natural products. Mass spectrometry-based metabolomics strategies are particularly well-suited for identifying novel siderophores related to this compound. nih.govresearchgate.net

One highly effective strategy is Molecular Networking . This approach organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. escholarship.orgscienceopen.com In a molecular network, nodes represent parent ions, and the edges connecting them represent the degree of similarity between their fragmentation patterns. Structurally related molecules often have similar fragmentation patterns and thus cluster together in the network. escholarship.org To find new this compound analogs, one could:

Grow Nannocystis exedens under different conditions (e.g., iron-replete vs. iron-deficient) to stimulate differential metabolite production.

Analyze the crude extracts using LC-MS/MS to generate fragmentation spectra for all detected metabolites.

Process the data using a platform like the Global Natural Products Social Molecular Networking (GNPS) platform.

By including the MS/MS spectra of known standards (Nannochelin A, B, and C) in the analysis, the nodes corresponding to these compounds can be located within the network. Other nodes clustering with these known nannochelins would represent putative analogs with structural similarities, such as variations in acyl chains or modifications to the core structure. escholarship.orgnih.govrsc.org

Another complementary approach is Native Metabolomics , which is designed to discover metal-binding molecules directly. This method involves analyzing samples via LC-MS while infusing a metal salt post-column. The resulting data is analyzed for pairs of ions that have the same retention time but a specific mass shift corresponding to the chelation of the metal ion (e.g., Fe³⁺). This provides a direct signature for metal-chelating compounds like siderophores and can rapidly highlight known and potentially new metallophores in a complex mixture. nih.govresearchgate.net

Future Research Perspectives on Nannochelin B

Unresolved Questions in Nannochelin B Biosynthesis and Regulation

The biosynthesis of siderophores in myxobacteria, such as the well-studied myxochelins, typically involves complex enzymatic machinery encoded within dedicated biosynthetic gene clusters (BGCs). frontiersin.orgnih.govresearchgate.net While a putative BGC for nannochelins can be inferred in Nannocystis strains, the precise details of this compound's assembly line and its intricate regulatory network remain largely uncharacterized. frontiersin.org Key unresolved questions present compelling directions for future investigation.

A primary area of inquiry is the elucidation of the specific enzymatic steps and the sequence of reactions that construct the this compound molecule. This includes identifying the specific non-ribosomal peptide synthetase (NRPS) modules responsible for activating and incorporating the citrate (B86180), hydroxamate, and other precursor moieties. While the general logic of NRPS-mediated synthesis is understood, the exact substrate specificity of the adenylation (A) domains and the catalytic activities of the condensation (C), thiolation (T), and termination domains within the this compound pathway are yet to be experimentally verified.

Furthermore, the regulatory mechanisms governing the expression of the this compound biosynthetic gene cluster are a critical area for future research. The production of siderophores is tightly controlled by iron availability, often through ferric uptake regulator (Fur)-like proteins. However, the specific regulatory proteins, promoter regions, and environmental signals that modulate this compound production in Nannocystis exedens are unknown. mdpi.com Understanding this regulatory network is fundamental to comprehending how the organism balances iron homeostasis and the metabolic cost of siderophore synthesis.

Key Unresolved Questions in this compound Biosynthesis:

Research Question Potential Approach Significance
What is the complete enzymatic pathway for this compound assembly? Gene knockout studies, in vitro reconstitution of biosynthetic enzymes, and intermediate analysis. Provides fundamental knowledge of its biosynthesis and enables pathway engineering.
How is the this compound gene cluster regulated? Identification of pathway-specific regulators (e.g., Fur homologs), promoter analysis, and transcriptomics under varying iron conditions. mdpi.com Reveals how N. exedens senses and responds to iron limitation.

Exploration of Novel Biological Targets and Molecular Interactions of this compound Beyond Iron Acquisition

While the primary function of this compound is iron sequestration, preliminary studies on nannochelins and related myxobacterial siderophores suggest they possess biological activities that extend beyond this role. nih.govresearchgate.net Nannochelins A, B, and C have been noted to exhibit weak growth-inhibitory activity against certain bacteria and fungi. nih.gov Similarly, a succinylated derivative of the related siderophore, myxochelin B, has demonstrated moderate cytotoxic activity against selected human cancer cell lines and antifungal properties. nih.govresearchgate.net

These findings strongly suggest that this compound and its potential derivatives could interact with biological targets other than iron transport proteins. Future research should focus on systematically screening this compound against a wide array of biological targets to uncover novel molecular interactions. This could include enzymes, receptors, or other proteins where the chelation of metal ions—not limited to iron—could disrupt function. The fight for essential metal nutrients at the host-pathogen interface is a key aspect of nutritional immunity, and siderophores can play a role in this conflict beyond simple iron uptake. nih.gov

Investigating these secondary activities, often termed "neofunctionalization," could reveal roles in microbial competition, signaling, or virulence. The molecule's ability to inhibit the growth of other microorganisms points to a potential ecological function in structuring microbial communities. A deeper exploration into its mode of action in these inhibitory roles is warranted.

Expanding the Chemical Diversity of this compound Through Synthetic Biology and Chemoenzymatic Modifications

The inherent chemical scaffold of this compound provides a promising starting point for generating novel bioactive compounds. Modern techniques in synthetic biology and chemoenzymatic synthesis offer powerful tools to create a library of this compound analogs with potentially enhanced or entirely new biological activities. nih.govfrontiersin.orgrsc.orgyoutube.com

Synthetic biology approaches could involve the targeted modification of the this compound biosynthetic gene cluster. nih.gov By altering the substrate specificity of the NRPS adenylation domains through protein engineering, it may be possible to incorporate different precursor molecules into the final structure, a technique known as precursor-directed biosynthesis. researchgate.net Heterologous expression of the BGC in a more genetically tractable host organism could also facilitate easier genetic manipulation and scaled-up production of both the natural compound and its engineered derivatives. rsc.org

Chemoenzymatic modifications offer a complementary strategy, using purified enzymes to perform specific chemical transformations on the isolated this compound molecule. nih.govresearchgate.net This could involve glycosylation, acylation, or other modifications that could alter the molecule's solubility, stability, and biological activity. The discovery of a naturally occurring succinylated myxochelin B highlights that such modifications are biologically relevant and can impact bioactivity. nih.govresearchgate.net

Potential Modifications of this compound:

Modification Strategy Example Modification Potential Outcome
Synthetic Biology Engineering NRPS domains to accept alternative precursor acids. Creation of novel Nannochelin analogs with altered metal-binding or biological properties. researchgate.net
Heterologous expression of the BGC in a high-producing chassis strain. rsc.org Increased yield and simplified purification for further studies.
Chemoenzymatic Synthesis Enzymatic attachment of sugar moieties (glycosylation). Improved solubility and altered pharmacokinetic properties.

Ecological and Environmental Impact of this compound in Global Nutrient Cycling

Microorganisms play a pivotal role in global biogeochemical cycles, and the production of siderophores is a key microbial strategy for iron acquisition, a limiting nutrient in many environments. hawaii.edunih.gov While much research on nutrient cycling focuses on marine ecosystems, terrestrial environments like the soil habitats of Nannocystis exedens are also complex systems where micronutrient availability shapes microbial community structure and function. hawaii.eduscispace.comresearchgate.net

The ecological and environmental impact of this compound is an unexplored frontier. Future research should aim to quantify the production of this compound in its natural soil environment and assess its contribution to local iron cycling. By efficiently scavenging scarce ferric iron, this compound likely provides N. exedens with a competitive advantage, potentially influencing the diversity and composition of the surrounding microbiome.

Furthermore, the fate of the this compound-iron complex in the environment is unknown. Understanding its stability, its susceptibility to microbial degradation, and whether the chelated iron can be accessed by other organisms (siderophore piracy) are crucial questions. Investigating these aspects will clarify the broader role of this compound not just in the biology of its producer, but in the intricate web of nutrient exchange that underpins soil ecosystem health.

Q & A

Q. What are the standard methodologies for isolating and purifying Nannochelin B from microbial cultures?

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

Key techniques include:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HSQC) to resolve stereochemistry and functional groups.
  • HR-MS to confirm molecular formula and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify characteristic absorption bands (e.g., siderophore-related hydroxamate or catechol groups). Cross-validation with synthetic standards or literature data is critical to avoid misassignment .

Q. What experimental controls are necessary when assessing this compound’s iron-chelating activity?

Controls should include:

  • Negative controls : Iron-free assays to establish baseline activity.
  • Positive controls : Known siderophores (e.g., deferoxamine) to validate assay sensitivity.
  • Blind replicates to minimize batch-to-batch variability. Researchers must quantify chelation efficiency via spectrophotometric methods (e.g., Chrome Azurol S assay) and report limits of detection (LOD) .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported bioactivity across studies be methodologically addressed?

Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or microbial strains. To resolve these:

  • Systematic meta-analysis : Pool data from multiple studies and apply statistical frameworks (e.g., random-effects models) to account for heterogeneity.
  • Replication studies : Independently validate findings under standardized protocols.
  • False discovery rate (FDR) control : Use Benjamini-Hochberg correction to minimize Type I errors in high-throughput screens .

Q. What strategies optimize the heterologous expression of this compound biosynthetic gene clusters (BGCs)?

Key approaches include:

  • Promoter engineering : Use inducible promoters (e.g., tipA) to regulate BGC expression in heterologous hosts (e.g., S. lividans).
  • CRISPR-Cas9-mediated editing : Knock out competing pathways to redirect metabolic flux toward this compound production.
  • Metabolite profiling : Employ LC-MS/MS to monitor intermediates and adjust fermentation conditions (e.g., carbon/nitrogen ratios) .

Q. How can researchers elucidate the mechanistic role of this compound in microbial competition?

Advanced methodologies involve:

  • Transcriptomics : RNA-seq to identify genes upregulated in response to this compound exposure.
  • Fluorescence-based imaging : Track iron redistribution in co-cultures using Fe3+^{3+}-sensitive probes (e.g., calcein).
  • Genetic knockouts : Compare competitive fitness of wild-type vs. This compound-deficient mutants in iron-limited environments .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50_{50} values. For multi-variable datasets (e.g., time-dependent toxicity), apply mixed-effects models or principal component analysis (PCA) to isolate confounding factors .

Q. How should researchers handle incomplete or conflicting structural data for this compound analogs?

  • Quantum mechanical calculations : Predict NMR chemical shifts or optical rotations for proposed structures.
  • X-ray crystallography : Resolve ambiguous stereochemistry.
  • Collaborative validation : Share raw spectral data via repositories (e.g., Zenodo) for peer verification .

Guidance for Experimental Design

Q. What criteria define rigorous experimental design in this compound biosynthesis studies?

Adhere to the FINER framework :

  • Feasibility : Ensure access to specialized equipment (e.g., LC-HRMS).
  • Novelty : Address gaps in biosynthetic pathway elucidation.
  • Ethics : Follow NIH guidelines for reporting preclinical data .
  • Relevance : Align with broader goals in natural product discovery .

Q. How can researchers integrate multi-omics data to study this compound’s ecological roles?

Combine genomics (BGC annotation), proteomics (siderophore-binding proteins), and metabolomics (exometabolite profiling) using platforms like GNPS or MetaboAnalyst. Apply network analysis tools (e.g., Cytoscape) to map interactions between this compound and microbial communities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.